Healon

Vue d'ensemble

Description

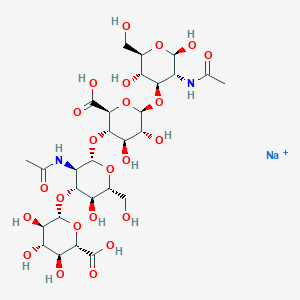

Sodium hyaluronate is a viscoelastic compound primarily composed of sodium hyaluronate, a high molecular weight polysaccharide. It is widely used in ophthalmic surgeries, particularly in cataract extraction and intraocular lens implantation, due to its unique viscoelastic properties that help maintain space and protect ocular tissues during surgical procedures .

Applications De Recherche Scientifique

Ophtalmologie

Healon est largement utilisé en ophtalmologie, en particulier dans la chirurgie de la cataracte, la transplantation de la cornée et la réparation du décollement de la rétine. Il offre un champ de vision clair, protège les tissus délicats et maintient l'espace dans l'œil pendant ces procédures .

Pathologies articulaires

HA, le principal composant de this compound, s'est avéré bénéfique dans le traitement des pathologies articulaires. Il peut être utilisé comme supplément au liquide synovial dans les articulations pour soulager les symptômes de maladies comme l'arthrose .

Réparation cutanée et remodelage de la peau

HA joue un rôle crucial dans la cicatrisation des plaies et le remodelage de la peau. Il aide à l'hydratation des tissus, à la migration et à la prolifération cellulaire. This compound, étant une forme de HA, peut être utilisé pour accélérer la cicatrisation des plaies cutanées .

Prothèse vasculaire

this compound a des applications potentielles dans les prothèses vasculaires. Les propriétés de HA telles que la biocompatibilité et la non-immunogénicité en font un matériau idéal pour la création de vaisseaux sanguins synthétiques .

Ingénierie tissulaire adipeuse

this compound peut être utilisé en ingénierie tissulaire adipeuse. HA fournit un échafaudage pour la croissance des cellules adipeuses, aidant à la création de tissus adipeux artificiels destinés à être utilisés en chirurgie réparatrice .

Thérapie contre le cancer

Des recherches sont en cours sur l'utilisation de HA pour la délivrance ciblée de médicaments dans la thérapie contre le cancer. Grâce à sa capacité à se lier à certains récepteurs surexprimés dans les cellules cancéreuses, HA peut être utilisé pour délivrer des médicaments anticancéreux directement à la tumeur, réduisant ainsi les effets secondaires .

Mécanisme D'action

Target of Action

Healon, also known as Sodium Hyaluronate, is a glycosaminoglycan found in various connective tissues of humans . It primarily targets the ocular tissues, particularly the corneal endothelium . It can bind to specific receptors for which it has a high affinity .

Mode of Action

This compound functions as a tissue lubricant and plays an important role in modulating the interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection for tissues (iris, retina) and cell layers (corneal, endothelium, and epithelium) due to the high viscosity of the solution . In facilitating wound healing, it acts as a protective transport vehicle, taking peptide growth factors and other structural proteins to a site of action . It is then enzymatically degraded, and active proteins are released to promote tissue repair .

Biochemical Pathways

This compound, or Sodium Hyaluronate, is involved in several biochemical pathways. After interacting with cellular surface hyaladherins, it activates intracellular signaling systems involved in proliferation, differentiation, cell motility, and degradation of the Hyaluronic Acid itself .

Pharmacokinetics

Sodium Hyaluronate is cleared within hours of injection but appears to have residual effects on contacted cells . In the eye, it is eliminated via the canal of Schlemm .

Result of Action

The use of this compound facilitates the outcome of surgery . When placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . In filtering procedures, the use of intracameral and subconjunctival this compound promotes superior bleb formation while still maintaining chamber depth postoperatively .

Analyse Biochimique

Biochemical Properties

Healon contains 30 mg/ml of sodium hyaluronate . Sodium hyaluronate is a naturally occurring polysaccharide found in various tissues in the body, including the vitreous humor, synovial fluid, and umbilical cord . It acts as a viscoelastic space filler, maintaining a separation between tissues .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, when placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . This suggests that this compound influences cell function by providing protection to the corneal endothelium and other ocular tissues .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily based on its viscoelastic properties. It provides a clear space for surgical manipulation while maintaining tissue separation postoperatively, thereby avoiding adhesion formation .

Temporal Effects in Laboratory Settings

This compound has been shown to be safe and effective in a wide spectrum of anterior segment surgical procedures

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been explicitly mentioned in the available literature. Its safety and efficacy in human anterior segment surgery suggest that it may have similar effects in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its viscoelastic properties. It maintains tissue separation, which could influence its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hyaluronate, the active component of Sodium hyaluronate, is typically derived from hyaluronic acid through a process of bacterial fermentation. The fermentation process involves the use of specific strains of bacteria, such as Streptococcus zooepidemicus, which produce hyaluronic acid as a metabolic byproduct. The hyaluronic acid is then purified and converted into sodium hyaluronate through a neutralization reaction with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of sodium hyaluronate involves large-scale fermentation followed by several purification steps, including filtration, precipitation, and drying. The final product is a highly purified, non-inflammatory, high molecular weight fraction of sodium hyaluronate, which is then formulated into a sterile, non-pyrogenic viscoelastic

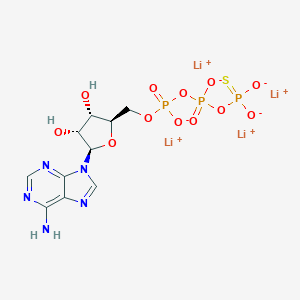

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIVKILSMZOHHF-QJZPQSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2NaO23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-61-9 (Parent) | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

799.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9067-32-7 | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)